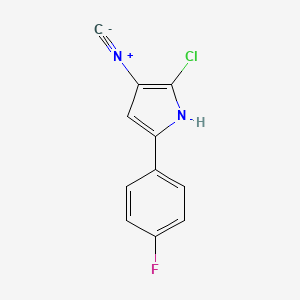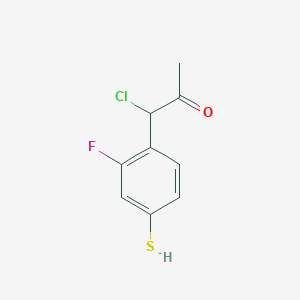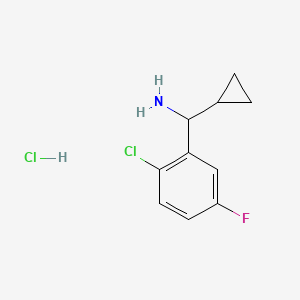
(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-chloro-5-fluorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(2-chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine source under basic conditions.
Substitution reaction: The cyclopropylmethanamine is then reacted with 2-chloro-5-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but with an ethanamine moiety instead of a cyclopropylmethanamine group.
1-(2-Chloro-5-fluorophenyl)propanamine hydrochloride: This compound features a propanamine group, offering different chemical and biological properties.
1-(2-Chloro-5-fluorophenyl)butanamine hydrochloride: This compound has a butanamine moiety, which may affect its solubility and reactivity.
The uniqueness of 1-(2-chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride lies in its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12Cl2FN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
InChI Key |
PRIMZYKKYFQGAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)F)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
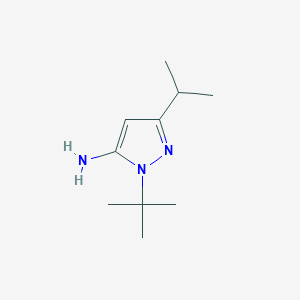
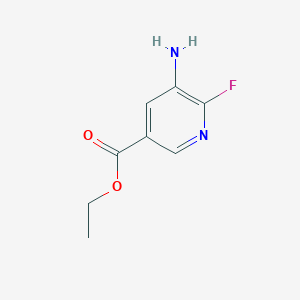
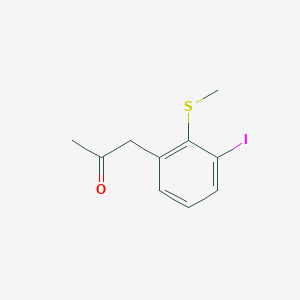

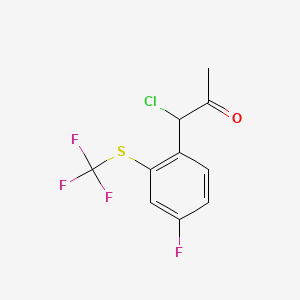
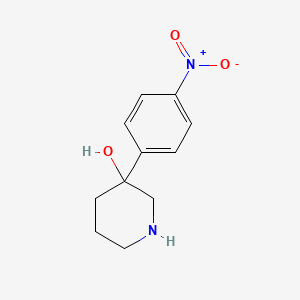
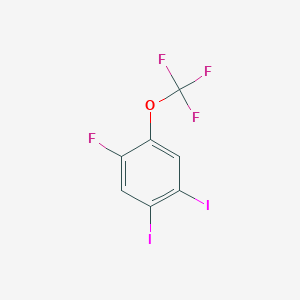

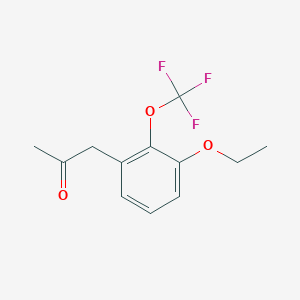
![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
